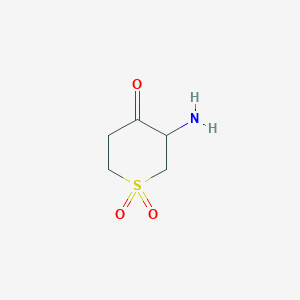
1-(2-Aminoethyl)-4-methylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-4-methylcycloheptan-1-ol is a chemical compound with a unique structure that includes a cycloheptane ring substituted with an aminoethyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-4-methylcycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcycloheptanone with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-4-methylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Aminoethyl)-4-methylcycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-methylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminoethyl)-4-methylcycloheptan-1-ol can be compared with similar compounds such as:
1-(2-Aminoethyl)-cyclohexanol: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring. It may exhibit different chemical and biological properties due to the difference in ring size.
4-Methylcycloheptanone: This compound lacks the aminoethyl group and is primarily used as an intermediate in organic synthesis.
Ethylenediamine: A simple diamine that can be used as a building block for more complex molecules, including this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9-3-2-5-10(12,6-4-9)7-8-11/h9,12H,2-8,11H2,1H3 |
InChI Key |
CGZPNGGYYFQJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13179925.png)
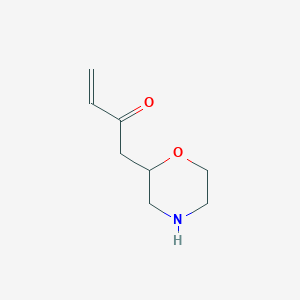

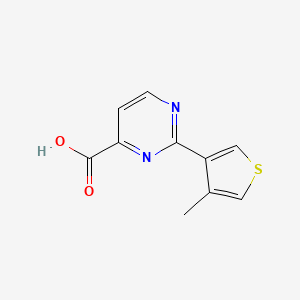
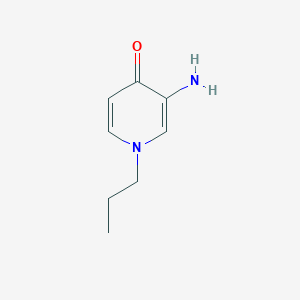
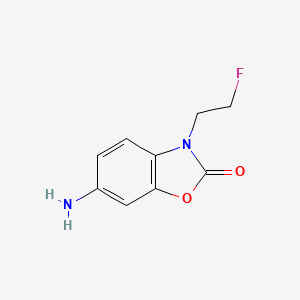

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
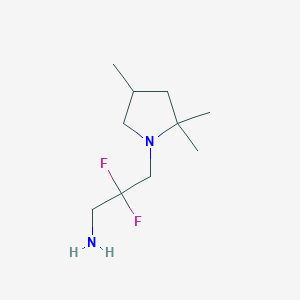

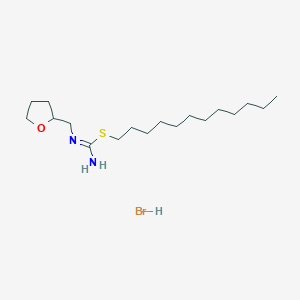
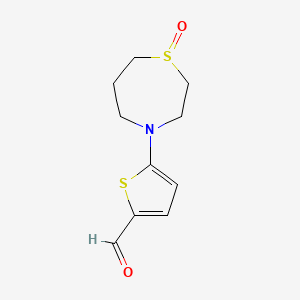
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
